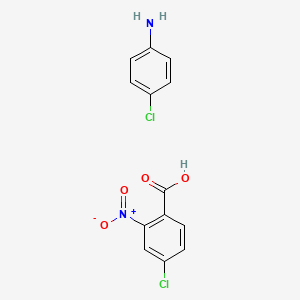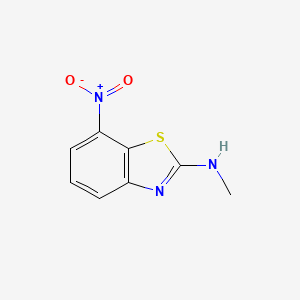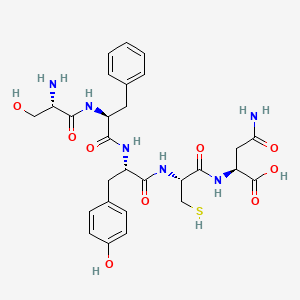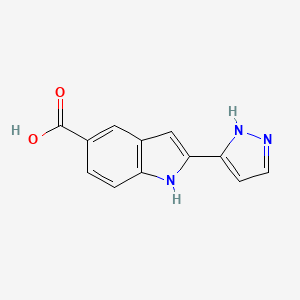
4-Chloroaniline;4-chloro-2-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloroaniline: and 4-chloro-2-nitrobenzoic acid are two distinct yet related compounds with significant industrial and scientific applications. 4-Chloroaniline is an organochlorine compound with the formula ClC₆H₄NH₂. It appears as a pale yellow solid and is one of the three isomers of chloroaniline 4-chloro-2-nitrobenzoic acid is an aromatic compound with the formula C₇H₄ClNO₄, known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Méthodes De Préparation
4-Chloroaniline
4-Chloroaniline: is typically prepared by the reduction of 4-nitrochlorobenzene, which itself is synthesized by the nitration of chlorobenzene . The reduction process often involves the use of iron and hydrochloric acid or catalytic hydrogenation.
4-chloro-2-nitrobenzoic acid
4-chloro-2-nitrobenzoic acid: can be prepared by the nitration of 4-chlorobenzoic acid
Analyse Des Réactions Chimiques
4-Chloroaniline
4-Chloroaniline: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloronitrobenzene.
Reduction: It can be reduced to form 4-chloroaniline from 4-nitrochlorobenzene.
4-chloro-2-nitrobenzoic acid
4-chloro-2-nitrobenzoic acid: can undergo:
Reduction: It can be reduced to form 4-chloro-2-aminobenzoic acid.
Esterification: It can react with alcohols to form esters.
Amidation: It can react with amines to form amides.
Applications De Recherche Scientifique
4-Chloroaniline
4-Chloroaniline: is used in the industrial production of pesticides, drugs, and dyestuffs. It is a precursor to the widely used antimicrobial and bacteriocide chlorhexidine and is used in the manufacture of pesticides, including pyraclostrobin, anilofos, monolinuron, and chlorphthalim . It also exhibits antimicrobial action against some bacteria and molds .
4-chloro-2-nitrobenzoic acid
4-chloro-2-nitrobenzoic acid: is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals. It is also used in the preparation of co-crystals for nonlinear optical applications .
Mécanisme D'action
4-Chloroaniline
The mechanism of action of 4-Chloroaniline involves its interaction with microbial cell membranes, leading to disruption of cell function and eventual cell death. It acts as a precursor to chlorhexidine, which targets bacterial cell walls and membranes, causing leakage of cellular contents .
4-chloro-2-nitrobenzoic acid
The mechanism of action of 4-chloro-2-nitrobenzoic acid is primarily related to its role as an intermediate in chemical synthesis. It undergoes various chemical transformations to produce active pharmaceutical ingredients and other bioactive compounds .
Comparaison Avec Des Composés Similaires
4-Chloroaniline: can be compared with other chloroaniline isomers, such as 2-chloroaniline and 3-chloroaniline. Each isomer has different chemical properties and reactivity due to the position of the chlorine atom on the benzene ring .
4-chloro-2-nitrobenzoic acid: can be compared with other nitrobenzoic acid derivatives, such as 2-nitrobenzoic acid and 3-nitrobenzoic acid. The position of the nitro group affects the compound’s reactivity and applications .
Conclusion
Both 4-Chloroaniline and 4-chloro-2-nitrobenzoic acid are important compounds in the field of organic chemistry, with diverse applications in industry and research. Their unique chemical properties and reactivity make them valuable intermediates in the synthesis of various bioactive compounds and materials.
Propriétés
Numéro CAS |
816425-50-0 |
|---|---|
Formule moléculaire |
C13H10Cl2N2O4 |
Poids moléculaire |
329.13 g/mol |
Nom IUPAC |
4-chloroaniline;4-chloro-2-nitrobenzoic acid |
InChI |
InChI=1S/C7H4ClNO4.C6H6ClN/c8-4-1-2-5(7(10)11)6(3-4)9(12)13;7-5-1-3-6(8)4-2-5/h1-3H,(H,10,11);1-4H,8H2 |
Clé InChI |
JWSKEHWVBHIDTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)Cl.C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1'-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14205105.png)

![2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14205117.png)
![3-[Bis(4-methylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14205121.png)


![3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol](/img/structure/B14205159.png)

![Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14205162.png)
![N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14205163.png)
![Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14205167.png)
